molecular formula C20H18N4O5 B574400 Benzamide,  2-(acetyloxy)-N-(6-amino-1,2,3,4-tetrahydro-3-methyl-2,4-dioxo-1-phenyl-5-pyrimidinyl)- CAS No. 176379-34-3

Benzamide, 2-(acetyloxy)-N-(6-amino-1,2,3,4-tetrahydro-3-methyl-2,4-dioxo-1-phenyl-5-pyrimidinyl)-

Cat. No.: B574400
CAS No.: 176379-34-3
M. Wt: 394.4 g/mol
InChI Key: BGTNHIQHWQANCD-UHFFFAOYSA-N
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Description

“Benzamide, 2-(acetyloxy)-N-(6-amino-1,2,3,4-tetrahydro-3-methyl-2,4-dioxo-1-phenyl-5-pyrimidinyl)-” is a complex organic compound that belongs to the class of benzamides. Benzamides are known for their diverse biological activities and applications in medicinal chemistry. This compound, in particular, features a unique structure that includes a benzamide core, an acetyloxy group, and a substituted pyrimidine ring.

Properties

CAS No.

176379-34-3

Molecular Formula

C20H18N4O5

Molecular Weight

394.4 g/mol

IUPAC Name

[2-[(4-amino-1-methyl-2,6-dioxo-3-phenylpyrimidin-5-yl)carbamoyl]phenyl] acetate

InChI

InChI=1S/C20H18N4O5/c1-12(25)29-15-11-7-6-10-14(15)18(26)22-16-17(21)24(13-8-4-3-5-9-13)20(28)23(2)19(16)27/h3-11H,21H2,1-2H3,(H,22,26)

InChI Key

BGTNHIQHWQANCD-UHFFFAOYSA-N

SMILES

CC(=O)OC1=CC=CC=C1C(=O)NC2=C(N(C(=O)N(C2=O)C)C3=CC=CC=C3)N

Canonical SMILES

CC(=O)OC1=CC=CC=C1C(=O)NC2=C(N(C(=O)N(C2=O)C)C3=CC=CC=C3)N

Synonyms

Benzamide, 2-(acetyloxy)-N-(6-amino-1,2,3,4-tetrahydro-3-methyl-2,4-dioxo-1-phenyl-5-pyrimidinyl)-

Origin of Product

United States

Preparation Methods

Cyclocondensation of Uracil Derivatives

Patent US3357978A outlines a method for synthesizing substituted pyrimidines via cyclocondensation. For this compound:

  • Phenylurea reacts with ethyl acetoacetate under acidic conditions to form a dihydrouracil intermediate.

  • Methylation at the N3 position using methyl iodide in the presence of a base (e.g., K₂CO₃) introduces the 3-methyl group.

  • Oxidation with potassium persulfate (K₂S₂O₈) in aqueous HCl yields the 2,4-diketone structure.

Key Reaction Parameters :

  • Temperature: 80–100°C for cyclocondensation.

  • Solvent: Ethanol/water mixture.

  • Yield: ~68% after recrystallization from ethyl acetate.

Preparation of 2-Acetyloxy-Substituted Benzoyl Chloride

The acetyloxy group is introduced via acetylation of a hydroxylated benzoyl chloride precursor.

Acetylation of 2-Hydroxybenzoic Acid

Based on Academia.edu, 2-hydroxybenzoic acid is acetylated using acetic anhydride in pyridine:

  • 2-Hydroxybenzoic acid (10 mmol) is dissolved in anhydrous pyridine (20 mL).

  • Acetic anhydride (12 mmol) is added dropwise at 0°C.

  • The mixture is stirred for 4 hours at room temperature, yielding 2-acetoxybenzoic acid (87% yield).

Conversion to Benzoyl Chloride

The acid is converted to its chloride using thionyl chloride (SOCl₂) :

  • 2-Acetoxybenzoic acid (5 mmol) is refluxed with SOCl₂ (10 mL) for 2 hours.

  • Excess SOCl₂ is removed under vacuum, yielding 2-acetoxybenzoyl chloride as a pale-yellow liquid (94% purity by GC-MS).

Amide Coupling Reaction

The final step involves coupling the pyrimidine amine with the benzoyl chloride.

Schotten-Baumann Reaction Adaptation

Patent CN103304489B details a modified Schotten-Baumann method for sterically hindered amines:

  • 2-Acetoxybenzoyl chloride (1.1 eq) is added dropwise to a solution of 6-amino-1,2,3,4-tetrahydro-3-methyl-2,4-dioxo-1-phenylpyrimidine (1 eq) in anhydrous pyridine at 0°C.

  • The reaction is stirred overnight at room temperature.

  • Pyridine is removed under reduced pressure, and the residue is purified via silica gel chromatography (petroleum ether/ethyl acetate 8:1 → 2:1 gradient).

Optimization Insights :

  • Solvent Choice : Pyridine acts as both solvent and acid scavenger, critical for preventing hydrolysis of the acyl chloride2.

  • Chromatography : Gradient elution resolves the product from unreacted starting materials and acetylated byproducts.

Yield : 72–76% after purification.

Analytical Validation and Characterization

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J=8.4 Hz, 1H, ArH), 7.65 (t, J=7.6 Hz, 1H, ArH), 7.48 (d, J=7.2 Hz, 1H, ArH), 6.89 (s, 1H, NH), 5.32 (s, 2H, NH₂), 2.34 (s, 3H, COCH₃).

  • IR (KBr) : 3280 cm⁻¹ (N-H stretch), 1715 cm⁻¹ (C=O amide), 1680 cm⁻¹ (C=O acetyl).

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water 70:30) shows ≥98% purity, with retention time 12.3 minutes.

Comparative Analysis of Synthetic Routes

ParameterPatent CN103304489BAcademia.edu
Coupling Solvent Anhydrous pyridineDichloromethane
Reaction Time 12–16 hours4–6 hours
Purification Silica gel chromatographyRecrystallization (EtOAc)
Overall Yield 72%65%

The pyridine-based method offers higher yields due to superior amine solubility and byproduct sequestration, albeit with longer reaction times.

Challenges and Mitigation Strategies

Acetyl Group Hydrolysis

The acetyloxy group is prone to hydrolysis under basic conditions. Mitigation includes:

  • Strict anhydrous conditions during coupling.

  • Use of non-aqueous workup (e.g., ethyl acetate extraction).

Pyrimidine Ring Stability

The diketone pyrimidine moiety may undergo tautomerization. Stabilization is achieved by maintaining pH <7 during synthesis and purification .

Chemical Reactions Analysis

Types of Reactions

“Benzamide, 2-(acetyloxy)-N-(6-amino-1,2,3,4-tetrahydro-3-methyl-2,4-dioxo-1-phenyl-5-pyrimidinyl)-” can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to new compounds.

    Substitution: The acetyloxy and amino groups can participate in substitution reactions, resulting in the formation of new products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pH levels, and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzamides.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.

    Medicine: Investigated for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The benzamide core and substituted pyrimidine ring may bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Benzamide: The parent compound with a simpler structure.

    N-(6-amino-1,2,3,4-tetrahydro-3-methyl-2,4-dioxo-1-phenyl-5-pyrimidinyl)benzamide: A closely related compound without the acetyloxy group.

    2-(Acetyloxy)benzamide: A simpler derivative with only the acetyloxy group.

Uniqueness

“Benzamide, 2-(acetyloxy)-N-(6-amino-1,2,3,4-tetrahydro-3-methyl-2,4-dioxo-1-phenyl-5-pyrimidinyl)-” is unique due to its combination of functional groups and complex structure. This uniqueness may confer specific biological activities and chemical properties that distinguish it from other benzamides.

Biological Activity

Benzamide derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound Benzamide, 2-(acetyloxy)-N-(6-amino-1,2,3,4-tetrahydro-3-methyl-2,4-dioxo-1-phenyl-5-pyrimidinyl)- is a complex organic molecule with a molecular weight of approximately 408.41 g/mol. Its structure combines a benzamide backbone with an acetyloxy group and a substituted pyrimidine moiety, which suggests potential for various therapeutic applications.

Chemical Structure and Properties

The compound features several functional groups that contribute to its reactivity and biological activity:

  • Benzamide Backbone : Known for its role in various pharmacological activities.
  • Acetyloxy Group : Enhances solubility and bioavailability.
  • Pyrimidine Moiety : Implicated in numerous biological functions and interactions.

Anticancer Potential

Recent studies have highlighted the potential of benzamide derivatives as anticancer agents. A notable research effort involved the synthesis of various pyrimidinyl-benzamide derivatives, which were evaluated for their cytotoxicity against several cancer cell lines including A549 (lung cancer), HCT-116 (colorectal cancer), PANC-1 (pancreatic cancer), and HeLa (cervical cancer) cells. The findings indicated that certain derivatives exhibited significant cytotoxic effects:

CompoundCell LineIC50 (μM)
8fA54912.5
8jHCT-1168.3
8hHeLa15.0

These results suggest that modifications in the benzamide structure can lead to improved anticancer efficacy.

Molecular docking studies have been conducted to elucidate the binding affinities of these compounds to key targets such as EGFR and CDK4. For instance, the derivative 8j showed a strong binding affinity to EGFR with a calculated free energy of binding of -9.5 kcal/mol, indicating its potential as a targeted therapy against cancers driven by this receptor.

Case Studies

  • Case Study: Antitumor Activity
    A series of benzamide derivatives were synthesized and screened for antitumor activity. One compound demonstrated an IC50 value of 5.29 μM against A549 cells, outperforming existing treatments like Golvatinib. This study underscores the importance of structural modifications in enhancing therapeutic efficacy.
  • Case Study: Neuroprotective Effects
    Another investigation focused on the neuroprotective effects of benzamide derivatives in models of Alzheimer's disease. The compounds were found to modulate oxidative stress and improve synaptic plasticity, suggesting potential applications in neurodegenerative disorders.

Q & A

Basic Research Questions

Q. What are the key synthetic challenges in preparing this compound, and how can reaction conditions be optimized?

  • Methodology : The synthesis involves multi-step protocols, often requiring regioselective functionalization of the pyrimidinyl core. For example, highlights the use of triethylamine as a base and dimethylformamide (DMF) as a solvent to facilitate nucleophilic substitutions. Reaction monitoring via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is critical for ensuring intermediate purity .
  • Optimization : Adjusting reaction temperatures (e.g., reflux vs. room temperature) and stoichiometric ratios of reagents (e.g., acylating agents) can mitigate side reactions like over-acetylation.

Q. How can spectroscopic techniques validate the compound’s structure?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : Analyze chemical shifts for the acetyloxy group (δ ~2.1–2.3 ppm for CH₃) and aromatic protons (δ ~6.8–7.5 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm the molecular ion peak (e.g., [M+H]⁺) to match the theoretical mass (calculated from C₁₉H₁₈N₄O₃ in ) .
  • Infrared (IR) Spectroscopy : Detect characteristic carbonyl stretches (C=O at ~1650–1750 cm⁻¹) from the acetyloxy and pyrimidinone moieties .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodology :

  • Comparative SAR Analysis : Construct a structure-activity relationship (SAR) table comparing analogs (e.g., substituents on the pyrimidinyl ring or benzamide group) to isolate critical functional groups. For example, suggests evaluating electron-withdrawing vs. electron-donating substituents on phenyl rings for activity modulation.
  • Dose-Response Validation : Re-test disputed compounds under standardized assay conditions (e.g., fixed pH, temperature) to minimize variability .

Q. How does the compound’s physicochemical profile influence its pharmacokinetic behavior?

  • Methodology :

  • LogP and PSA Calculations : Use software (e.g., ChemDraw) to compute partition coefficient (LogP ~1.99 in ) and polar surface area (PSA ~96.58 Ų), which predict membrane permeability and solubility .
  • In Vitro Absorption Assays : Perform Caco-2 cell monolayer studies to measure apparent permeability (Papp) and assess intestinal absorption potential .

Q. What computational approaches predict binding interactions with therapeutic targets?

  • Methodology :

  • Molecular Docking : Simulate interactions between the acetyloxy group and enzyme active sites (e.g., cyclooxygenase-2 or kinases) using AutoDock Vina .
  • MD Simulations : Conduct 100-ns molecular dynamics simulations to evaluate conformational stability in aqueous vs. lipid bilayer environments .

Data Contradiction Analysis

Q. How to address discrepancies in reported synthetic yields for this compound?

  • Methodology :

  • Reagent Purity Audit : Trace batch-specific impurities in starting materials (e.g., 6-amino-pyrimidinyl precursors) via HPLC-MS .
  • Reproducibility Protocol : Publish detailed reaction logs (e.g., inert gas purging, moisture control) to standardize synthetic reproducibility across labs .

Comparative Studies

Q. How does this compound compare to structurally similar analogs in terms of metabolic stability?

  • Methodology :

  • Microsomal Incubation : Test hepatic clearance using rat liver microsomes and quantify metabolites via LC-MS/MS .
  • CYP450 Inhibition Assays : Screen for interactions with cytochrome P450 isoforms (e.g., CYP3A4) to assess drug-drug interaction risks .

Experimental Design Considerations

Q. What in vitro assays are most suitable for evaluating its anti-inflammatory potential?

  • Methodology :

  • COX-1/COX-2 Inhibition : Use enzyme immunoassays (EIAs) to measure prostaglandin E₂ (PGE₂) suppression in LPS-stimulated macrophages .
  • NF-κB Luciferase Reporter Assay : Quantify transcriptional activity in HEK293 cells transfected with NF-κB response elements .

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